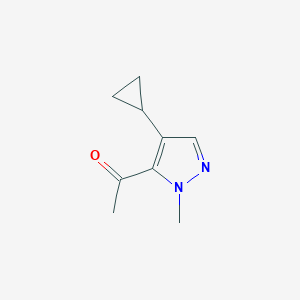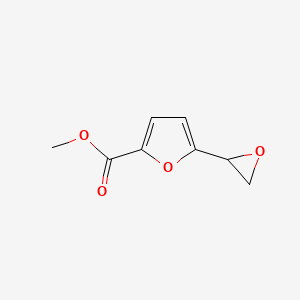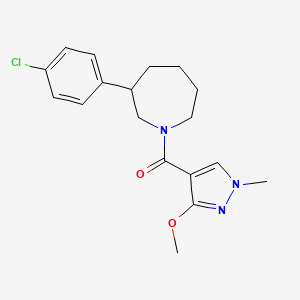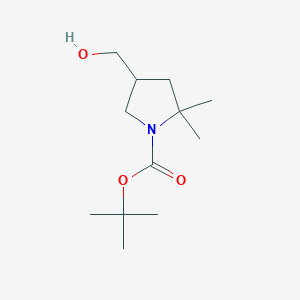
1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one” is a chemical compound with the CAS Number: 1997704-28-5 . It has a molecular weight of 164.21 . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one” is1S/C9H12N2O/c1-6(12)9-8(7-3-4-7)5-10-11(9)2/h5,7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a molecular weight of 164.21 . The InChI code for this compound is1S/C9H12N2O/c1-6(12)9-8(7-3-4-7)5-10-11(9)2/h5,7H,3-4H2,1-2H3 .
Scientific Research Applications
Structural Characterization and Analysis
The structural characterization and Hirshfeld surface analysis offer insights into molecular interactions and crystal packing, which are crucial for understanding the physical properties and potential applications of pyrazoline compounds. Delgado et al. (2020) synthesized a structurally related pyrazoline compound, emphasizing the role of weak intermolecular interactions in crystal structure formation, which can inform the design of new materials with desired physical properties (Delgado et al., 2020).
Synthesis and Reactivity
Synthesis methods, such as the 1,3-dipolar cycloaddition used to generate 3H-pyrazoles, highlight the reactivity of propargyl alcohols and their potential in creating structurally diverse compounds with significant applications, including antimicrobial activities (Hamdi, Dixneuf, & Khemiss, 2005) (Hamdi, Dixneuf, & Khemiss, 2005). Furthermore, Xue et al. (2016) developed an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles, demonstrating the utility of cyclopropane derivatives in creating complex molecular architectures, which could be relevant for designing compounds with specific biological or material properties (Xue et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-(4-cyclopropyl-2-methylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(12)9-8(7-3-4-7)5-10-11(9)2/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQKCENMKMYVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B2966526.png)


![1-[3-Methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2966534.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2966535.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)


![2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2966543.png)
![N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2966544.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2966546.png)

